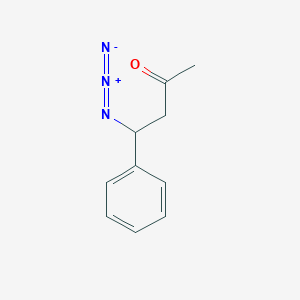

4-Azido-4-phenylbutan-2-one

Description

Contextual Significance of Azido (B1232118) Functionality in Contemporary Organic Chemistry

The azido group (–N₃) is a highly valuable functional group in modern organic synthesis. kit.edu Organic azides are used as precursors to amines, as sources of highly reactive nitrene intermediates, and as dipoles in 1,3-dipolar cycloaddition reactions. researchgate.net One of the most prominent applications of the azide (B81097) functionality is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the reliable formation of 1,2,3-triazoles. nih.govwikipedia.org This reaction's reliability and specificity have made it a powerful tool in drug discovery, materials science, and bioconjugation. mdpi.com Furthermore, the azide group's ability to release dinitrogen gas (N₂) is exploited in various transformations, including the Staudinger ligation and the Curtius rearrangement. kit.eduwikipedia.org

Overview of α-Azido Ketones as Versatile Synthetic Intermediates

α-Azido ketones are valuable and versatile synthetic intermediates due to the combined reactivity of the azide and ketone functionalities. nih.gov They serve as precursors for a wide array of biologically important nitrogen-containing heterocyclic compounds, such as oxazoles, pyrazoles, triazoles, and pyridines. nih.govchemrevlett.com The presence of the ketone group enhances the acidity of the α-hydrogen, opening up possibilities for creating new carbon-carbon bonds. rsc.org

These compounds can undergo various transformations. For instance, they can be reduced to form α-amino ketones or 1,2-amino alcohols. nih.gov They are also key starting materials for the synthesis of α-azido-β-hydroxy ketones through reactions with aldehydes. nih.govmdpi.com The synthesis of α-azido ketones can be achieved through several methods, most commonly via the nucleophilic substitution of α-halo ketones with an azide anion. chemrevlett.comtandfonline.com A one-pot synthesis from the corresponding ketone has also been developed, involving reaction with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or a similar reagent followed by treatment with sodium azide. tandfonline.com

Structural Framework of Phenyl-Substituted Butanones in Chemical Synthesis

The phenyl-substituted butanone framework is a common structural motif in organic chemistry, serving as a building block for more complex molecules. For example, 4-phenyl-2-butanone, also known as benzylacetone, is utilized in the synthesis of pharmaceuticals and as a component in fragrances and flavorings. chemimpex.com The presence of the phenyl group can influence the reactivity of the butanone structure and provides a scaffold for further functionalization.

Phenyl-substituted butanones are involved in various synthetic transformations, including aldol (B89426) reactions to form hydroxylated derivatives. nih.govacs.orgamazonaws.com For instance, the enantioselective aldol reaction between acetone (B3395972) and benzaldehyde (B42025) can produce (R)-4-hydroxy-4-phenylbutan-2-one, a chiral building block. researchgate.net The synthesis of various substituted dihydroxybutanones and di- and tri-hydroxypentanones often involves phenyl-substituted precursors. nih.govacs.orgamazonaws.com The versatility of this structural framework makes it a valuable component in the synthesis of a wide range of organic compounds, including those with potential biological activity. nih.gov

Chemical Properties of 4-Azido-4-phenylbutan-2-one

The specific properties of this compound are detailed in the table below.

| Property | Value |

| CAS Number | 919117-15-0 |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21400 g/mol |

| Exact Mass | 189.09000 u |

| PSA | 66.82000 |

| LogP | 2.46986 |

This data is compiled from chemical databases. chemsrc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

919117-15-0 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-azido-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H11N3O/c1-8(14)7-10(12-13-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

WPKDJFVPUMUTDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 4 Phenylbutan 2 One and Congeners

Chemo-selective Synthesis Routes to Azido (B1232118) Ketone Frameworks

The introduction of an azido group in proximity to a carbonyl function requires carefully controlled reaction conditions to achieve chemo-selectivity. Several synthetic strategies have been developed to this end, ranging from classical substitution reactions to more modern catalytic approaches.

Aldol-Type Condensations in α-Azido-β-hydroxy Ketone Formation

Aldol-type condensations represent a powerful method for the construction of α-azido-β-hydroxy ketones, which are direct precursors to compounds like 4-azido-4-phenylbutan-2-one. These reactions involve the coupling of an α-azido ketone with an aldehyde. nih.gov

Organocatalysis has emerged as a valuable tool for the enantioselective synthesis of α-azido-β-hydroxy ketones. The use of small organic molecules as catalysts offers a green and efficient alternative to metal-based catalysts.

A notable example is the use of a cooperative system involving (S)-proline and a TBD-derived guanidinium (B1211019) salt. uniovi.es This system effectively catalyzes the aldol (B89426) reaction between azidoacetone (B8543425) and various aromatic aldehydes, yielding α-azido-β-hydroxy methyl ketones with high diastereo- and enantioselectivity. uniovi.esrsc.org For instance, the reaction of azidoacetone with 4-nitrobenzaldehyde (B150856) in the presence of (S)-proline and a tetraphenylborate (B1193919) guanidinium salt can produce the corresponding α-azido-β-hydroxy ketone in quantitative conversion with a high diastereomeric ratio (90:10) and excellent enantioselectivity (97% ee) for the anti-isomer. uniovi.es The choice of the guanidinium salt's anion can influence the diastereoselectivity, allowing for the selective formation of either anti- or syn-aldol products. acs.org

The reaction conditions for these organocatalytic aldol reactions are typically mild, often proceeding at low temperatures (e.g., -10 °C) over an extended period (e.g., 120 hours). uniovi.essemanticscholar.org The use of proline and its derivatives is well-established in promoting aldol reactions, and the addition of a guanidinium salt co-catalyst can enhance both reactivity and selectivity. researchgate.netnih.govdatapdf.com

Table 1: Organocatalytic Aldol Reaction of Azidoacetone with Aromatic Aldehydes

| Aldehyde | Catalyst System | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of anti-isomer | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | (S)-proline/Guanidinium Salt | 90:10 | 97% | uniovi.es |

| Benzaldehyde (B42025) | (S)-proline/Guanidinium Salt | - | - | rsc.org |

| Various Aromatic Aldehydes | (S)-proline/Guanidinium Salt | Good to High | High | uniovi.esrsc.org |

Data presented is illustrative of typical results and may vary based on specific reaction conditions.

Base-promoted aldol reactions provide a more classical approach to the synthesis of α-azido-β-hydroxy ketones. A commonly used base for this transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org

In a typical procedure, an α-azido ketone is reacted with an aldehyde in the presence of DBU. researchgate.net This method has been successfully applied to the synthesis of a range of α-azido-β-hydroxy ketones. nih.gov The reaction proceeds through the formation of an enolate from the α-azido ketone, which then undergoes a nucleophilic attack on the aldehyde. nih.gov The use of DBU is advantageous due to its non-nucleophilic nature and strong basicity. tandfonline.com

The synthesis of (2R,3S)-2-azido-3-hydroxy-2-methyl-1-phenylbutan-1-one has been reported through the acidic hydrolysis of a dioxane precursor, which itself can be formed from an aldol-type reaction. nih.gov Furthermore, the reaction of α-azido ketones with aldehydes in the presence of one equivalent of DBU can lead to the formation of both aldol products and 1,3-dioxane (B1201747) derivatives. nih.gov

Table 2: DBU-Promoted Synthesis of α-Azido-β-hydroxy Ketones

| α-Azido Ketone | Aldehyde | Product | Reference |

|---|---|---|---|

| Phenacyl azide (B81097) | Various aldehydes | α-Azido-β-hydroxy ketones | nih.gov |

| α-Azido ketones | Various aldehydes | Aldol products and 1,3-dioxane derivatives | nih.gov |

This table illustrates the general applicability of the DBU-promoted method.

Organocatalytic Approaches to α-Azido-β-hydroxy Ketones (e.g., using proline/guanidinium salt systems)

Nucleophilic Substitution Strategies for Azido Group Introduction

A straightforward and widely used method for the synthesis of α-azido ketones is the nucleophilic substitution of an α-halo ketone precursor with an azide source, typically sodium azide (NaN₃). nih.govtandfonline.commasterorganicchemistry.com This Sɴ2 reaction is effective because the α-carbon is activated by the adjacent carbonyl group. nih.gov

The reaction is commonly carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) to facilitate the dissolution of sodium azide and promote the substitution reaction. nih.govsemanticscholar.orgmasterorganicchemistry.com For example, 1-azido-2-propanone can be synthesized in high yield (96%) by reacting chloroacetone (B47974) with sodium azide in dry acetone at room temperature for 24 hours. semanticscholar.org This method has been applied to the synthesis of various α-azido ketones, including phenacyl azides from phenacyl bromides. mdpi.com

Microwave irradiation has been shown to accelerate this reaction, providing a rapid and efficient method for the preparation of β- and γ-azido aryl ketones. researchgate.net The use of phase-transfer catalysts can also enhance the efficiency of the nucleophilic substitution. nih.gov

Table 3: Synthesis of α-Azido Ketones via Nucleophilic Substitution

| α-Halo Ketone | Azide Source | Solvent | Yield | Reference |

|---|---|---|---|---|

| Chloroacetone | Sodium Azide | Acetone | 96% | semanticscholar.org |

| Phenacyl Bromides | Sodium Azide | - | - | mdpi.com |

| α-Nosyloxy Ketones | Sodium Azide | Various | Good | nih.gov |

| α-Bromo Ketones | Sodium Azide | - | - | nih.gov |

Yields are representative and can be influenced by specific substrates and reaction conditions.

Oxidative Rearrangements for α-Azido Ketone Formation

Oxidative rearrangements offer an alternative pathway to α-azido ketones. One such method involves the oxidative azidation of triisopropylsilyl enol ethers. nih.gov This approach allows for the direct synthesis of α-azido ketones without relying on the nucleophilic substitution of a halogen. nih.gov The reaction is not stereospecific and can lead to mixtures of diastereomers. mdpi.com

Another oxidative approach is the visible-light-enabled oxo-azidation of alkenyl silanes using trimethylsilylazide and molecular oxygen. sioc-journal.cn This method has been successfully used to synthesize 1-azido-4-phenylbutan-2-one in a 50% yield. sioc-journal.cn The reaction proceeds under mild conditions and can be performed on a gram scale. sioc-journal.cn

More recently, a metal-free oxidative-amidation strategy has been developed for the synthesis of α-ketothioamides and amides from α-azido ketones, which involves the cleavage of the C-N or C-C bond. researchgate.net While not a direct synthesis of the azido ketone itself, it highlights the reactivity of the α-azido ketone moiety.

Selenenylation Reactions for Azido-Alcohol Precursors

Selenenylation reactions provide a method for the synthesis of azido-alcohols, which can be precursors to azido ketones. The azido-selenenylation of trans-allylic alcohols can produce 2-phenylselenenyl-1,3-anti-azido-alcohols with good diastereomeric ratios. mdpi.com For example, the reaction of an allylic alcohol with phenylselenenyl chloride and sodium azide in a suitable solvent can yield the desired azido-selenenyl alcohol. mdpi.com

Specifically, the synthesis of (±)-(2RS, 3RS, 4RS)-4-azido-4-phenyl-3-phenylselenenyl-butan-2-ol has been reported. mdpi.com This compound, containing both an azido and a hydroxyl group, could potentially be oxidized to the corresponding ketone. The reaction conditions, including the choice of solvent and the amount of sodium azide, are crucial for optimizing the yield. mdpi.com

Another approach involves the azido-phenylselenenylation of alkenes, which can proceed through a free-radical process. researchgate.netacs.org This method, using reagents like (diacetoxyiodo)benzene, sodium azide, and diphenyl diselenide, results in anti-Markovnikov regioselectivity. researchgate.net

Biocatalytic and Enantioselective Synthetic Approaches

The introduction of chirality into azido ketones is of paramount importance for their application in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Biocatalytic and enantioselective methods offer elegant solutions for achieving high levels of stereocontrol.

While direct enzyme-mediated synthesis of this compound is not extensively documented, the focus has been on the synthesis of its chiral precursors, which can then be converted to the target enone. A key precursor is the corresponding β-hydroxy ketone, (3S,4S)-3-azido-4-hydroxy-4-phenylbutan-2-one. The formation of this hydroxylated analog is a critical transformation involving an azido-substituted ketone.

The subsequent dehydration of such β-hydroxy ketones to yield α,β-unsaturated enones is a well-established transformation. libretexts.orglibretexts.orgopenstax.org Although often carried out under acidic or basic conditions, there is potential for enzymatic catalysis. researchgate.net Biocatalytic dehydration, while less common than chemical methods, offers advantages in terms of mild reaction conditions and high selectivity. The use of dehydratases or other enzymes with promiscuous dehydrating activity could provide a green alternative for the conversion of the chiral azido-hydroxy ketone to the final azido-enone.

Furthermore, research into the bioreduction of enones highlights the utility of enzymes in transformations involving similar substrates. For instance, ene-reductases have been successfully employed in the reduction of the carbon-carbon double bond of α-alkyl-β-arylenones, yielding saturated α-chiral ketones with high enantiopurity. researchgate.net In some cases, a cascade reaction initiated by the displacement of an azido group has been observed, demonstrating the complex interactions of enzymes with azido-substituted compounds. researchgate.net The enzymatic reduction of α-azido ketones to the corresponding 1,2-azidoalcohols has also been achieved with excellent enantioselectivity using whole cells of Comamonas testosteroni. researchgate.net These examples underscore the potential for enzymatic systems to perform highly selective transformations on azido-substituted ketones and their unsaturated precursors.

A significant breakthrough in the asymmetric synthesis of azido ketones has been the development of organocatalytic methods. Specifically, the enantioselective synthesis of anti-α-azido-β-hydroxy ketones has been achieved through a direct intermolecular aldol reaction of azidoacetone with various aromatic aldehydes. rsc.orgrsc.org This methodology utilizes a cooperative catalytic system comprising (S)-proline and a TBD (triazabicyclo[4.4.0]dec-5-ene)-derived guanidinium salt. rsc.org

This approach has been successfully applied to the synthesis of (3S,4S)-3-azido-4-hydroxy-4-phenylbutan-2-one, a direct precursor to the title compound. semanticscholar.org The reaction proceeds with high diastereoselectivity and enantioselectivity. The use of (S)-proline as the chiral catalyst is crucial for inducing the asymmetric addition of azidoacetone to benzaldehyde, leading to the formation of the desired enantiomer. The guanidinium salt co-catalyst is believed to enhance the reaction rate and selectivity.

The following table summarizes the results for the synthesis of the phenyl-substituted precursor:

| Aldehyde | Catalyst System | Product | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of anti-isomer | Yield of anti-isomer | Reference |

| Benzaldehyde | (S)-proline / TBD-guanidinium salt | (3S,4S)-3-azido-4-hydroxy-4-phenylbutan-2-one | >95:5 | 97% | 75% | rsc.org |

The high enantiomeric excess achieved in this organocatalyzed aldol reaction demonstrates a powerful strategy for accessing chiral azido ketones. These enantiomerically enriched building blocks are valuable for the subsequent synthesis of complex nitrogen-containing target molecules. Further enzymatic reductions of these α-azido-β-hydroxy ketones using stereocomplementary alcohol dehydrogenases (ADHs) can lead to the formation of densely functionalized 2-azido-1,3-diols with three chiral centers in an enantiopure manner, showcasing the synergy between organocatalysis and biocatalysis. rsc.org

Advanced Chemical Reactivity and Transformations of 4 Azido 4 Phenylbutan 2 One Scaffolds

Cycloaddition Reactions (Click Chemistry)

The azide (B81097) group in 4-azido-4-phenylbutan-2-one is a key participant in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are prized for their high efficiency, selectivity, and mild reaction conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. nih.govrsc.org The resulting triazole ring is a stable, aromatic heterocycle with applications in various fields, including medicinal chemistry and materials science. nih.govmdpi.com The CuAAC reaction is known for its high yields and exclusive regioselectivity, producing only the 1,4-isomer, unlike the uncatalyzed thermal reaction which often yields a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov The reaction is robust and can be performed in a variety of solvents, including water. units.it

Mechanistic Considerations of CuAAC The mechanism of the CuAAC reaction has been the subject of extensive study. It is generally accepted to proceed through a stepwise pathway involving copper(I) acetylide intermediates. mdpi.comrsc.org Kinetic studies have indicated that the reaction can be second order in copper, suggesting the involvement of a dinuclear copper acetylide complex. mdpi.com Density Functional Theory (DFT) studies support a stepwise mechanism over a concerted one and help to explain the high regioselectivity observed. rsc.org The initial step involves the formation of a π-complex between the copper(I) catalyst and the alkyne, which increases the acidity of the terminal alkyne proton. rsc.org Deprotonation then leads to the formation of a copper(I) acetylide. The azide subsequently coordinates to the copper center, and a series of steps involving the formation of a six-membered copper-containing intermediate leads to the triazole product. rsc.orgnih.gov The formation of an azide/copper(I) acetylide complex is considered a key rate-determining step in the catalytic cycle. nih.gov

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles The CuAAC reaction is highly regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This high degree of control is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-isomers. nih.gov The regioselectivity is a direct consequence of the copper-catalyzed mechanism, which directs the reaction pathway towards the formation of the 1,4-isomer. rsc.org This selectivity has been consistently demonstrated across a wide range of substrates. nih.govnih.gov While copper is the most common catalyst for achieving the 1,4-regioisomer, some silver-based nanoheterostructured catalysts have also been reported to effectively catalyze the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes. d-nb.info The reaction's driving force is the release of ring strain in the cycloalkyne upon cycloaddition with an azide. d-nb.info This allows the reaction to proceed rapidly at or near physiological temperatures without the need for a cytotoxic copper catalyst, making it particularly valuable for bioconjugation applications. d-nb.infonih.gov The rate of SPAAC can be influenced by the structure of the cyclooctyne, with modifications such as the introduction of a ketone increasing the reaction rate. nih.gov While highly strained cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) readily react, less strained cyclooctynes may not react under similar conditions. nih.gov Secondary interactions within the reactants can also enhance the reaction rate and control regioselectivity. rsc.orgchemrxiv.org

In contrast to the copper-catalyzed reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.se This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.gov The RuAAC is effective for a broad range of primary and secondary azides and terminal alkynes. organic-chemistry.orgnih.gov Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from that of CuAAC. orgsyn.org It is believed to proceed through an oxidative coupling pathway involving the formation of a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov In this mechanism, the ruthenium catalyst activates the alkyne via π-interactions, leading to the formation of the first carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.govorgsyn.org Subsequent reductive elimination yields the 1,5-triazole product and regenerates the catalyst. organic-chemistry.orgnih.gov

| Reaction | Catalyst | Product Regioselectivity | Key Features |

| CuAAC | Copper(I) | 1,4-disubstituted | High yield, robust, wide solvent compatibility. nih.govunits.it |

| SPAAC | None (Strain-promoted) | Mixture (often) | Copper-free, useful for bioconjugation. d-nb.infonih.gov |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Complements CuAAC, tolerates internal alkynes. organic-chemistry.orgchalmers.se |

Mechanistic Considerations of CuAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Transformations Involving the Azido (B1232118) Group

Beyond cycloaddition reactions, the azido group of this compound can undergo various other chemical transformations. The azide functionality is known for its versatility and can be converted into other important functional groups. nottingham.ac.uk For instance, azides can be reduced to primary amines, a fundamental transformation in organic synthesis.

In a specific study involving a structurally similar compound, 3-azidomethyl-4-phenyl-3-buten-2-one, biotransformation using Saccharomyces cerevisiae resulted in the reduction of the carbon-carbon double bond to yield (R)-4-azido-3-benzylbutan-2-one. researchgate.net In another pathway, the azido group was displaced in a cascade reaction. researchgate.net Furthermore, α-azido ketones can serve as precursors for the synthesis of other heterocyclic systems, such as oxazolines and aziridines, through various reaction pathways. mdpi.com For example, the reaction of α-azido ketones with aldehydes and ketones in the presence of DBU can lead to oxazoline (B21484) derivatives. mdpi.com Additionally, pyrolysis of α-azido ketones can lead to the formation of α-imino carbonyl compounds through the loss of dinitrogen. mdpi.com

Pyrolysis and Thermal Decomposition Pathways of α-Azido Ketones

The thermal decomposition of α-azido ketones, including scaffolds like this compound, is a well-documented transformation that typically proceeds through the extrusion of molecular nitrogen to generate a highly reactive α-imino ketone intermediate. nih.govmdpi.com This process generally requires elevated temperatures, often in the range of 180°C to 240°C, and is conducted in an inert solvent. nih.govmdpi.com The resulting α-imino ketone can then undergo various subsequent reactions, such as dimerization and dehydration, to yield substituted imidazole (B134444) derivatives. nih.govmdpi.com

In some instances, the pyrolysis of α-azido ketones in the presence of other reagents can lead to different products. For example, when the pyrolysis is carried out in the presence of o-phenylenediamine, the thermally generated α-imino ketone can undergo rearrangement to form imine derivatives. nih.gov These imines can be subsequently hydrolyzed to the corresponding dicarbonyl compounds. nih.gov It has been noted that α-azido ketones where the α-carbon is tertiary are generally more resistant to thermal decomposition. nih.gov

| Starting Material | Conditions | Intermediate | Product | Reference |

| Phenacyl azide | 180-240°C, inert solvent | α-Imino ketone | Imidazole derivatives | nih.govmdpi.com |

| α-Azido ketone | 200-220°C, o-phenylenediamine | α-Imino ketone | Imine derivatives | nih.gov |

Reductive Transformations to Amino Ketone and Amino Alcohol Derivatives

The reduction of the α-azido ketone scaffold can be selectively directed towards either the azide or the ketone functionality, leading to the formation of valuable α-amino ketones or 1,2-amino alcohols, respectively. nih.govmdpi.com These products serve as important synthetic intermediates for a variety of more complex molecules. nih.govmdpi.com

The selective reduction of the azido group to an amine is a common transformation. beilstein-journals.org However, the resulting α-amino ketones are often prone to self-condensation followed by oxidation to form pyrazine (B50134) derivatives. nih.govmdpi.combeilstein-journals.org To circumvent this, the reduction is often followed by in-situ protection of the newly formed amino group, for instance, as a tert-butoxycarbonyl (Boc) derivative. beilstein-journals.org Reagents such as tin(II) chloride have been shown to be effective for this transformation. beilstein-journals.org

Alternatively, the reduction can target both the azido and the ketone groups to produce amino alcohol derivatives. For instance, the synthesis of (S)-2-amino-4-phenylbutan-1-ol, a reduction product of this compound, has been reported. chemicalbook.com This can be achieved through various reducing agents, and chemo-enzymatic methods have also been developed for the stereoselective synthesis of 1,2-amino alcohols from α-azido ketones. d-nb.info

| Starting Material | Reagent/Catalyst | Product | Key Feature | Reference |

| α-Azido ketones | Tin(II) chloride, then Boc-anhydride | N-Boc-α-amino ketone | Selective azide reduction with protection | beilstein-journals.org |

| α-Azido ketones | Pd/C, H₂ | Pyrazines | Reduction followed by dimerization/oxidation | nih.govmdpi.com |

| 2-Azido ketones | Alcohol dehydrogenase, then Pd nanoparticles, H₂ | 1,2-Amino alcohols | One-pot chemo-enzymatic cascade | |

| L-Homophenylalanine | Lithium borohydride (B1222165), trichloromethylsilane | (S)-2-amino-4-phenylbutan-1-ol | Synthesis of a related amino alcohol | chemicalbook.com |

Azido Group Displacement Reactions (e.g., SN2' type mechanisms)

The azido group in α-azido ketones can participate in displacement reactions. While direct SN2 displacement at the α-carbon is possible, related vinyl azide systems can undergo nucleophilic substitution. nih.gov More complex reaction pathways, such as the SN2' mechanism, have been observed in analogous systems. For example, the biotransformation of 3-azidomethyl-4-phenyl-3-buten-2-one using Saccharomyces cerevisiae has been shown to proceed via a cascade reaction initiated by the displacement of the azido group through a formal hydride transfer in an SN2' type mechanism. researchgate.net This suggests that under specific enzymatic or chemical conditions, the this compound scaffold could potentially undergo similar transformations.

Reactivity of the Ketone Functionality

The ketone group in this compound is a site for a variety of chemical reactions, primarily involving nucleophilic additions to the carbonyl carbon and reactions at the adjacent α- and γ-positions.

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group of α-azido ketones is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. nih.gov This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. The presence of the α-azido group can influence the reactivity of the carbonyl group. For example, in base-promoted reactions, deprotonation at the α-position can compete with nucleophilic attack at the carbonyl carbon. nih.gov

Formation of Heterocyclic Rings (e.g., Imidazoles, Oxazoles, Pyrazoles, Pyrimidines, Pyrazines, Aziridines)

The this compound scaffold is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. nih.govmdpi.com

Imidazoles: The synthesis of imidazole derivatives from α-azido ketones is a well-established process. nih.govmdpi.com As mentioned in the pyrolysis section, thermal decomposition leads to an α-imino ketone which can dimerize to form imidazoles. nih.govmdpi.com Alternatively, electrochemical reduction of α-azido ketones can also yield 2-aroyl-4-arylimidazoles. nih.gov More recent methods involve the reaction of α-azidoenones with nitriles or the reaction of vinyl azides with imines. nih.gov

Oxazoles: α-Azido ketones can be converted to oxazole (B20620) derivatives through an intramolecular aza-Wittig reaction of an intermediate phosphazene, which is formed by the reaction of the azide with a phosphine (B1218219). nih.gov Another route involves the reaction of α-azido ketones with aldehydes or ketones in the presence of a base like DBU to form oxazoline derivatives. nih.gov

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from α,β-unsaturated ketones, which can be derived from α-azido ketones. nih.gov The reaction of these unsaturated systems with hydrazines is a common method for constructing the pyrazole ring. nih.gov Additionally, 1,3-dipolar cycloaddition reactions of diazo compounds, which can be related to azides, with alkynes is a powerful tool for pyrazole synthesis. nih.govnih.gov

Pyrimidines: The synthesis of pyrimidines can be achieved from α,β-unsaturated ketones, which can be accessed from α-azido ketones. mdpi.com For example, α-azido vinyl ketones have been utilized in the synthesis of pyrimidine (B1678525) derivatives. mdpi.com Multi-component reactions, such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea, are also widely used for pyrimidine synthesis, and substrates derived from α-azido ketones could potentially be employed in such reactions. scholarsresearchlibrary.com

Pyrazines: The formation of pyrazines often proceeds through the self-condensation of α-amino ketones. nih.govmdpi.com Since α-amino ketones are readily available from the reduction of α-azido ketones, this provides a straightforward route to symmetrically substituted pyrazines. nih.govmdpi.com For example, treating α-azido ketones with sodium hydrogen telluride in ethanol (B145695) at room temperature leads to the formation of pyrazines. nih.govmdpi.com

Aziridines: Aziridine (B145994) derivatives can be synthesized from α-azido ketones. One method involves the reaction of an aldol (B89426) product derived from an α-azido ketone, such as 2-azido-3-hydroxy-1-phenylbutan-1-one, with triphenylphosphine (B44618). mdpi.com This reaction proceeds via an intramolecular Staudinger ligation/aza-Wittig type reaction.

| Heterocycle | Synthetic Method from α-Azido Ketone Scaffold | Reference |

| Imidazoles | Thermal dimerization of in situ generated α-imino ketones | nih.govmdpi.com |

| Oxazoles | Intramolecular aza-Wittig reaction of (Z)-β-(acyloxy)vinyl azides | nih.gov |

| Pyrazoles | Reaction of derived α,β-unsaturated ketones with hydrazines | nih.gov |

| Pyrimidines | From α-azido vinyl ketones | mdpi.com |

| Pyrazines | Self-condensation of α-amino ketones (from reduction of α-azido ketones) | nih.govmdpi.com |

| Aziridines | Reaction of derived α-azido-β-hydroxy ketones with triphenylphosphine | mdpi.com |

Aldol and 1,3-Dioxane (B1201747) Derivative Formations from α-Azido Ketones

The presence of α-hydrogens in α-azido ketones like this compound allows for their participation in aldol reactions. nih.govmdpi.com In the presence of a base, the α-azido ketone can be deprotonated to form an enolate, which can then react with an aldehyde or another ketone to form an α-azido-β-hydroxy ketone. nih.govmdpi.com These aldol products are valuable synthetic intermediates, for example, in the synthesis of aziridines. mdpi.com

Furthermore, α-azido ketones can react with aldehydes in the presence of a base to form 1,3-dioxane derivatives. mdpi.com This reaction likely proceeds through an initial aldol addition followed by intramolecular cyclization of the resulting hemiacetal with the remaining hydroxyl group of the diol formed from the aldehyde. The formation of these cyclic acetals can serve as a protection strategy or as a means to introduce stereocenters in a controlled manner. mdpi.com

Integrated Reactivity Pathways (Azido and Ketone)

The bifunctional nature of this compound, possessing both a reactive azide and a ketone group within the same molecule, allows for sophisticated, multi-step transformations to be carried out in a sequential or one-pot manner. These integrated reactivity pathways are of significant interest in synthetic chemistry for the efficient construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. By strategically triggering a reaction at one functional group, a cascade of subsequent intramolecular events can be initiated, leading to the formation of intricate molecular architectures that would otherwise require lengthy, multi-step syntheses.

Cascade Reactions Involving Azido Group Displacement and Subsequent Reductions

A prominent synthetic strategy utilizing the dual functionality of γ-azido ketones like this compound involves an initial transformation of the azido group, which then triggers a cascade of intramolecular reactions. One of the most effective methods for initiating such a cascade is the Staudinger reaction, which reduces the azide to an amine, followed by intramolecular cyclization and further reduction. wikipedia.orgmdpi.com This sequence provides a powerful route to substituted pyrrolidines, a common structural motif in medicinal chemistry. chimia.ch

Azide Reduction: The cascade is initiated by the reduction of the azide moiety to a primary amine. The Staudinger reaction, employing a phosphine such as triphenylphosphine (PPh₃), is a mild and highly efficient method for this conversion. wikipedia.orgnrochemistry.com The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the corresponding γ-amino ketone, 4-amino-4-phenylbutan-2-one. wikipedia.org

Intramolecular Cyclization (Iminium Ion Formation): The newly formed primary amine can spontaneously undergo an intramolecular nucleophilic attack on the ketone carbonyl at the 2-position. This acid- or base-catalyzed cyclization results in a five-membered cyclic hemiaminal intermediate. Subsequent dehydration leads to the formation of a cyclic imine, specifically a 2-methyl-5-phenyl-Δ¹-pyrroline. This type of cyclization is a key step in the synthesis of various nitrogen heterocycles from azido ketones. mdpi.comresearchgate.net

Reduction of the Cyclic Intermediate: The final step in the cascade is the reduction of the endocyclic C=N bond of the pyrroline (B1223166) intermediate, and potentially the ketone if it were not involved in the cyclization. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the final saturated pyrrolidine (B122466) ring. chimia.ch The result of this cascade is the formation of 2-methyl-5-phenylpyrrolidine, a chiral heterocyclic compound.

This cascade approach is highly efficient as it combines multiple synthetic operations into a single sequence without the need for isolating intermediates. The reaction conditions can be tuned to favor the desired cyclized and reduced product. For instance, performing the Staudinger reduction and subsequent cyclization in a one-pot manner is a common strategy. researchgate.net

The table below outlines the proposed cascade reaction pathway for this compound.

| Step | Transformation | Key Intermediate | Typical Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | Azide Reduction (Staudinger Reaction) | Iminophosphorane | 1. PPh₃, THF 2. H₂O wikipedia.orgnrochemistry.com | 4-Amino-4-phenylbutan-2-one |

| 2 | Intramolecular Cyclization/Dehydration | Hemiaminal | Acid or base catalysis (often proceeds spontaneously upon amine formation) | 2-Methyl-5-phenyl-Δ¹-pyrroline |

| 3 | Imine Reduction | N/A | NaBH₄, MeOH or H₂, Pd/C chimia.ch | 2-Methyl-5-phenylpyrrolidine |

Derivatization Strategies and Synthetic Utility of 4 Azido 4 Phenylbutan 2 One Analogs

Functionalization for Complex Molecular Assembly and Scaffold Diversification

The derivatization of analogs of 4-azido-4-phenylbutan-2-one is a powerful strategy for generating molecular diversity. The azide (B81097) group is particularly amenable to [3+2] cycloaddition reactions, providing reliable access to complex heterocyclic scaffolds.

A prominent strategy involves the use of azido (B1232118) alcohol derivatives, which can be synthesized from amino acids. These azido alcohols serve as key intermediates for creating 1,4-disubstituted-1,2,3-triazoles through a copper-catalyzed [3+2] cycloaddition with various alkynes. nih.gov This method allows for the introduction of different R-groups, leading to a wide array of chiral triazole derivatives. nih.gov The triazole ring is a valuable scaffold in medicinal chemistry due to its stability and ability to participate in hydrogen bonding. The reaction of azido alcohols with methyl propiolate, followed by aminolysis, has been shown to produce target compounds in excellent yields without racemization. nih.gov

Another functionalization approach is the electrophilic azido-selenenylation of related allylic alcohols. This reaction introduces both an azide and a phenylselenenyl group across a double bond, creating highly functionalized open-chain molecules. mdpi.com These products, such as 2-phenylselenenyl-1,3-azido-alcohols, are valuable precursors for synthesizing 1,3-aminoalcohols, which are important structural motifs in many biologically active compounds. mdpi.com

The table below summarizes key research findings on the functionalization of azido analogs for scaffold diversification.

| Starting Material (Analog) | Reagent(s) | Key Transformation | Resulting Scaffold/Product | Research Finding |

| (S)-2-Azido-4-phenylbutan-1-ol | Methyl propiolate, Copper catalyst | Copper-catalyzed [3+2] cycloaddition | 1,4-Disubstituted-1,2,3-triazole | Provides a versatile method to create diverse triazole scaffolds from amino acid-derived azido alcohols. nih.gov |

| Allylic Alcohols | Phenylselenenyl azide (PhSeN₃) | Electrophilic azido-selenenylation | 2-Phenylselenenyl-1,3-azido-alcohols | Creates highly functionalized acyclic precursors for 1,3-aminoalcohol synthesis. mdpi.com |

| (Z)-3-(Azidomethyl)-4-phenyl-3-buten-2-one | Diethyl acetylenedicarboxylate, Phenylacetylene | 'Click' reaction (cycloaddition) | Functionalized chiral triazoles | Azido carboxamides and carboxylic acids derived from the starting enone readily undergo cycloaddition to form complex triazoles. researchgate.net |

Strategies for Chiral Product Derivatization

The development of stereoselective synthetic routes is crucial for producing enantiomerically pure compounds for various applications. For analogs of this compound, both substrate-controlled and catalyst-controlled methods are employed to achieve high chirality.

A highly effective substrate-controlled strategy begins with easily accessible chiral synthons like D- or L-amino acids. nih.gov For instance, L-Homo-Phenylalanine can be converted into the corresponding chiral azido alcohol, (S)-2-Azido-4-phenylbutan-1-ol. nih.gov This chiral intermediate retains its stereochemical integrity during subsequent transformations, such as the copper-catalyzed cycloaddition to form chiral 1,4-disubstituted-1,2,3-triazoles. This approach ensures that the chirality of the starting amino acid is directly transferred to the final product. nih.gov

Biocatalysis offers a powerful alternative for generating chiral molecules. The biotransformation of (Z)-3-(azidomethyl)-4-phenyl-3-buten-2-one, an unsaturated analog, using whole cells of Saccharomyces cerevisiae (baker's yeast) demonstrates a remarkable cascade reaction. This process yields (R)-4-azido-3-benzylbutan-2-one with an exceptional enantiomeric excess (ee) of over 99%. researchgate.net The yeast enzymes selectively reduce the carbon-carbon double bond in a stereospecific manner, highlighting the utility of biocatalysts in producing highly pure chiral ketones from achiral or racemic precursors. researchgate.net

The table below details research findings on strategies for chiral derivatization.

| Starting Material (Analog) | Method/Catalyst | Chiral Product | Enantiomeric Excess (ee) / Yield | Key Finding |

| L- and D-Amino Acids | Multi-step chemical synthesis | Chiral 1,4-disubstituted-1,2,3-triazoles | Excellent yields, no racemization reported | The chirality of the starting amino acid dictates the stereochemistry of the final triazole product. nih.gov |

| (Z)-3-(Azidomethyl)-4-phenyl-3-buten-2-one | Saccharomyces cerevisiae (whole cells) | (R)-4-Azido-3-benzylbutan-2-one | >99% ee, 28% yield | Biotransformation provides a highly enantioselective route to chiral azido ketones via enzymatic reduction. researchgate.net |

| Racemic secondary alcohols (e.g., 4-Phenylbutan-2-ol) | Amidine-Based Catalysts (ABCs) | Kinetic Resolution | Low enantioselectivity for this specific acyclic alcohol | While effective for many benzylic alcohols, kinetic resolution with ABCs is less selective for flexible acyclic substrates like 4-phenylbutan-2-ol compared to rigid cyclic ones. nih.gov |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Mechanisms in Azido (B1232118) Ketone Synthesis (e.g., proline/guanidinium (B1211019) co-catalysis)

The synthesis of chiral azido ketones often employs organocatalysis, where small organic molecules facilitate the reaction. A notable example is the cooperative catalysis involving (S)-proline and a guanidinium salt for the asymmetric aldol (B89426) reaction between an azido ketone and an aldehyde. rsc.orguniovi.es While not specific to the direct synthesis of 4-Azido-4-phenylbutan-2-one, the mechanism elucidated for the formation of α-azido-β-hydroxy methyl ketones is highly relevant. rsc.org

In this system, the two catalysts are believed to perform distinct, synergistic roles. rsc.orgresearchgate.net

(S)-Proline: Proline reacts with the ketone (such as azidoacetone) to form a nucleophilic enamine intermediate. This is a common activation mode in proline catalysis, which then attacks the electrophilic aldehyde. mdpi.com

Guanidinium Salt: The achiral guanidinium co-catalyst is proposed to function in multiple ways. It can act as a phase-transfer catalyst, facilitating the interaction between the azide (B81097) source and the organic substrates. Furthermore, it is thought to activate the azide source through hydrogen bonding, enhancing its nucleophilicity. rsc.org

The combination of these two catalysts allows for the highly enantioselective and diastereoselective synthesis of chiral azido-hydroxy ketones in good yields. rsc.org The mechanism highlights a sophisticated approach where a chiral organocatalyst controls stereochemistry while an achiral co-catalyst enhances reaction efficiency. rsc.orgresearchgate.net

Detailed Mechanistic Studies of Azide-Alkyne Cycloaddition Reactions

The azide group in this compound makes it a prime substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.org Mechanistic studies have detailed several pathways for this transformation.

Huisgen 1,3-Dipolar Cycloaddition: The uncatalyzed, thermal reaction proceeds through a concerted 1,3-dipolar cycloaddition mechanism. However, this pathway requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its utility. organic-chemistry.orgbeilstein-journals.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, proceeding with a rate acceleration of up to 10⁸ compared to the thermal process. organic-chemistry.org The mechanism is stepwise and involves copper acetylide intermediates. nih.gov Current understanding points towards a dinuclear copper mechanism where two copper centers cooperate to bind both the alkyne and the azide, facilitating the cycloaddition. beilstein-journals.orgchemrxiv.org This catalytic cycle dramatically lowers the activation barrier and yields the 1,4-disubstituted triazole with high regioselectivity. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl complexes, selectively produce the 1,5-disubstituted triazole regioisomer. organic-chemistry.org The proposed mechanism involves the oxidative coupling of the azide and the terminal alkyne to form a six-membered ruthenacycle intermediate. This is followed by reductive elimination to release the triazole product. organic-chemistry.org This method is also effective for internal alkynes, leading to fully substituted triazoles. organic-chemistry.org

As an organic azide, this compound would be expected to participate in these cycloaddition reactions, providing a pathway to functionalized triazole derivatives.

Understanding the Mechanism of Biotransformations for Azido Ketones

Biotransformations offer a green and highly selective method for modifying complex molecules. Studies on compounds structurally related to this compound using whole-cell catalysts like Saccharomyces cerevisiae (baker's yeast) have uncovered complex reaction mechanisms. researchgate.net

In the biotransformation of (Z)-3-azidomethyl-4-phenyl-3-buten-2-one, an analogue of the target compound, two different mechanistic pathways were observed to occur simultaneously: researchgate.net

C=C Bond Reduction: A straightforward enzymatic reduction of the carbon-carbon double bond to yield the corresponding saturated azido ketone, (R)-4-azido-3-benzylbutan-2-one, with excellent enantiomeric excess (>99% ee). researchgate.net

Cascade SN2′ Reaction and Reduction: A more complex pathway begins with the displacement of the azide group via an SN2′ type reaction. researchgate.net A formal hydride, likely from an enzymatic cofactor such as flavin mononucleotide, attacks the double bond, leading to the elimination of the azide. This is followed by the enzymatic reduction of the newly formed C=C bond, ultimately producing (R)-4-(phenyl)-3-methylbutan-2-one. researchgate.net

The parent ketone, 4-phenylbutan-2-one, is also known to be a substrate for enzymatic reductions, further indicating that the molecular scaffold is compatible with enzymatic transformations. nih.govresearchgate.netsoton.ac.uk These studies demonstrate that biotransformation mechanisms can be multifaceted, involving not just simple reductions but also more complex cascade sequences that can alter the carbon skeleton and functional groups of the substrate. researchgate.net

Kinetic Analysis of Azido Ketone Transformations

Kinetic analysis of reactions involving azides provides quantitative data on reaction rates and activation barriers, which is crucial for understanding and optimizing reaction conditions. A detailed kinetic study of the bulk azide-alkyne cycloaddition between 1-azidodecane (B1658776) and phenyl propargyl ether, a model system for the transformations that this compound would undergo, has been performed using differential scanning calorimetry. rsc.org

The study revealed that the thermal cycloaddition proceeds through two parallel, second-order reaction channels that yield the isomeric 1,4- and 1,5-adducts. rsc.org A key finding was that these parallel channels have nearly equal activation energies. rsc.org The large negative values for the entropy of activation support a concerted, highly ordered transition state, which is characteristic of the Huisgen concerted mechanism. rsc.org

Kinetic Parameters for Bulk Azide-Alkyne Cycloaddition

| Parameter | Value | Description |

|---|---|---|

| Reaction Order | Second-order | The rate is proportional to the concentration of both the azide and the alkyne. rsc.org |

| Activation Energy (Ea) | 82 ± 1 kJ mol⁻¹ | The minimum energy required for the reaction to occur; notably similar for both regioisomeric pathways. rsc.org |

| Activation Entropy (ΔS‡) | -114 to -118 J K⁻¹ mol⁻¹ | The large negative value indicates a highly ordered transition state, consistent with a concerted cycloaddition mechanism. rsc.org |

| Heat of Reaction (ΔH) | ~280 kJ mol⁻¹ | The reaction is highly exothermic. rsc.org |

This interactive table summarizes kinetic data from a model azide-alkyne cycloaddition, which provides insight into the expected kinetics for transformations of this compound. rsc.org

Furthermore, kinetic resolutions of related chiral alcohols, such as (S)-4-phenylbutan-2-ol, have been achieved by combining enzymatic acylation with ruthenium-catalyzed racemization in a process known as dynamic kinetic resolution (DKR). researchgate.net

Radical Processes in Azido-Substituted Systems

The azide functional group can participate in or influence radical reactions, although it is often considered a spectator that tolerates radical conditions elsewhere in the molecule. acs.org Mechanistic studies have identified several types of radical processes in azido-substituted systems.

One example is the azido-phenylselenenylation of alkenes, which can proceed through a radical process. mdpi.com Another study detailed a reductive radical-initiated 1,2-carbon migration that is assisted by a neighboring azidyl group, demonstrating the group's potential for direct electronic participation in a radical cascade. rsc.org

More commonly, the azide group's stability allows for radical reactions to be performed on other parts of the molecule without interference. For instance, radical hydromethylation reactions have been developed where various functional groups, including azides, are well tolerated. acs.org Similarly, radical additions to quinones can be achieved from carboxylic acid precursors via a single-electron transfer (SET) process, with the reaction being compatible with an azide moiety on the radical precursor. escholarship.org This chemoselectivity is a significant advantage in complex molecule synthesis, allowing for the strategic manipulation of one functional group while preserving the synthetically versatile azide for subsequent transformations like cycloadditions.

Stereochemical Control in Azido Ketone Synthesis and Reactions

Diastereoselectivity in Multi-functionalized Butanone Derivatives (e.g., anti- to syn- ratios)

The synthesis of butanone derivatives with multiple functional groups, such as an azide (B81097) and a hydroxyl group, often creates diastereomers—stereoisomers that are not mirror images of each other. The relative configuration of these stereocenters is typically described as syn or anti. Achieving high diastereoselectivity, or the preferential formation of one diastereomer over another, is a key goal in synthetic chemistry.

One prominent method for creating such structures is the aldol (B89426) reaction. Research into the synthesis of α-azido-β-hydroxy ketones, which are structurally analogous to derivatives of 4-azido-4-phenylbutan-2-one, has shown that diastereoselectivity can be controlled. For instance, the reaction of α-azido ketones with aldehydes can yield both syn and anti aldol products. mdpi.com A cooperative catalysis system using (S)-proline and a guanidinium (B1211019) salt has been developed for the reaction between various aldehydes and azidoacetone (B8543425), yielding α-azido-β-hydroxy methyl ketones. semanticscholar.org The diastereomeric ratio (dr) of the products is highly dependent on the structure of the aldehyde substrate. semanticscholar.org

| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) of syn-isomer |

|---|---|---|---|

| 4-Nitrobenzaldehyde (B150856) | 94 | 90:10 | 99 |

| 3-Nitrobenzaldehyde | 95 | 92:8 | 99 |

| Benzaldehyde (B42025) | 90 | 89:11 | 99 |

| 4-Chlorobenzaldehyde | 92 | 91:9 | 99 |

The influence of substituents on diastereoselectivity is a recurring theme. In the synthesis of fluorinated spiroepoxy alkylphosphonates, subsequent reactions with azides demonstrate how the substitution pattern on a ketone can dictate stereochemical outcomes. frontiersin.orgfrontiersin.org Additions to ketones with phenyl or cyclohexenyl substituents resulted in diastereomerically pure products with a diastereomeric ratio (d.r.) of over 99:1. frontiersin.orgfrontiersin.org In contrast, a similar reaction with a methyl-substituted ketone yielded a mixture of two diastereoisomers in a 3.3:1 ratio. frontiersin.orgfrontiersin.org Furthermore, the azido-selenenylation of (E)-4-phenyl-but-3-en-2-ol results in the formation of both (±)-(2RS, 3RS, 4RS) and (±)-(2RS, 3SR, 4SR) diastereomers of 4-azido-4-phenyl-3-phenylselenenyl-butan-2-ol, showcasing methods that can generate diverse stereochemical arrangements. mdpi.com

Enantioselective Methodologies for Chiral Azido (B1232118) Ketones

Producing chiral azido ketones as a single enantiomer is crucial for their application in pharmaceuticals and as chiral building blocks. Several effective enantioselective methodologies have been developed to address this challenge.

A notable method involves the phase-transfer catalysis of racemic α-bromo ketones. acs.orgorganic-chemistry.orgnih.gov This approach uses a chiral quaternary ammonium (B1175870) salt, derived from an alkaloid like cinchonidine, to transform the racemic starting material into a chiral α-azido ketone with high enantioselectivity. acs.orgorganic-chemistry.org The reaction proceeds with an ion-pair mediated mechanism in a biphasic system (e.g., fluorobenzene-water), achieving high enantiomeric ratios, such as 97.5:2.5. acs.org A key advantage of this method is the recoverability of the chiral catalyst. organic-chemistry.org

Organocatalysis offers another powerful route to enantiomerically pure azido ketones. As mentioned previously, a cooperative system using (S)-proline and a guanidinium salt has been shown to be highly effective in the enantioselective synthesis of α-azido-β-hydroxy ketones. semanticscholar.org The combination of these two catalysts allows for high yields and excellent enantioselectivity, often reaching 99% ee for the desired syn-isomer. semanticscholar.org

| Catalyst System | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (S)-Proline only | 85 | 85:15 | 95 |

| Guanidinium Salt only | No reaction | ||

| (S)-Proline / Guanidinium Salt | 94 | 90:10 | 99 |

Other strategies include the deracemization of α-azido ketones using cinchona alkaloids as catalysts and the palladium(II)-catalyzed asymmetric addition of an azide ion to 1,3-dienes, which produces chiral azido-substituted ketones. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies on 4 Azido 4 Phenylbutan 2 One and Derivatives

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. It is particularly useful for analyzing reaction pathways and predicting spectroscopic data for compounds like 4-Azido-4-phenylbutan-2-one.

Reaction Pathway Analysis:

DFT calculations can be employed to map the potential energy surface of chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. For instance, the thermal or photochemical decomposition of the azide (B81097) group is a characteristic reaction of organic azides, often proceeding through a nitrene intermediate. researchgate.net DFT studies on related α-azido ketones have elucidated the energetics of such transformations, including sequential 1,2-azide and 1,4-oxygen migrations. sciengine.comresearchgate.net Computational modeling of possible pathways for the decomposition of azido-enamine intermediates derived from α-azido ketones has revealed alternative mechanisms consistent with observed side products. acs.orgnih.gov These studies indicate that the presence of the carbonyl group and the phenyl ring in this compound would significantly influence the stability of intermediates and the regioselectivity of reactions. sciengine.comresearchgate.net

A hypothetical reaction pathway for the reduction of this compound could be analyzed using DFT to determine the most favorable route, whether it involves the initial reduction of the azide to an amine or the reduction of the ketone to a hydroxyl group. Computational studies on the reactions of alkyl azides with ketones mediated by Lewis acids have shown that the reaction can proceed through either a Schmidt-like insertion or a Mannich-type reaction, depending on the structure of the reactants and the nature of the acid promoter. researchgate.net

Spectroscopic Prediction:

DFT calculations are also highly effective in predicting vibrational spectra (Infrared and Raman) and NMR chemical shifts. By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), a theoretical IR spectrum can be generated. researchgate.netmdpi.com For azido (B1232118) compounds, the asymmetric stretch of the azide group (N₃) is a particularly strong and characteristic absorption band in the IR spectrum, typically appearing around 2100 cm⁻¹. mdpi.comnih.gov DFT studies on compounds like 4-azidotoluene and 4-azido-N-phenylmaleimide have shown that the vibrational profile can be complex due to Fermi resonances, and that the solvent can significantly alter the peak positions and intensities. acs.org Theoretical predictions for this compound would similarly help in the assignment of experimental spectra and in understanding how its structural features influence its vibrational modes.

The table below illustrates a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in a molecule like this compound, based on data from related compounds.

| Functional Group | Experimental Frequency (cm⁻¹) (Typical Range) | DFT Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Mode |

| Azide (N₃) | 2100 - 2150 | ~2120 | Asymmetric stretch |

| Carbonyl (C=O) | 1710 - 1730 | ~1715 | Stretch |

| Phenyl (C=C) | 1450 - 1600 | ~1450-1600 | Ring stretch |

Note: The DFT calculated frequencies are typically scaled to correct for anharmonicity and basis set deficiencies.

Molecular Modeling and Docking Studies for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its derivatives, these methods are instrumental in understanding structure-reactivity relationships, particularly in the context of biological systems.

Structure-Reactivity Relationships:

The three-dimensional structure of a molecule dictates its physical and chemical properties. Molecular mechanics and quantum chemical methods can be used to determine the preferred conformations of this compound and to analyze how its shape and electronic properties relate to its reactivity. For example, the orientation of the phenyl and azido groups relative to the ketone will affect the molecule's dipole moment, steric hindrance, and accessibility of reactive sites. Structure-activity relationship (SAR) studies on related phenylbutazone (B1037) derivatives have utilized computational approaches to explore how modifications to the phenyl group affect their biological activity. nih.govnih.gov

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjocpr.comresearchgate.net This is particularly relevant for predicting the interaction of a small molecule like this compound with a biological target, such as an enzyme or receptor. Docking studies can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, docking studies on azido-pyrimidine analogues have been used to predict their binding to enzymes like tyrosyl-tRNA synthetase and cytochrome P450, helping to rationalize their antimicrobial activity. jocpr.comresearchgate.net Similarly, docking studies of this compound derivatives could be performed to explore their potential as inhibitors of specific enzymes, guiding the design of new therapeutic agents. ekb.eg

The following table outlines a hypothetical docking study summary for a derivative of this compound against a hypothetical enzyme target.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | TYR 88, PHE 267 | Pi-Pi stacking with phenyl ring |

| Derivative B | -7.9 | SER 122, ASN 155 | Hydrogen bond with carbonyl oxygen |

| Derivative C | -9.2 | LEU 208, ILE 210 | Hydrophobic interaction with butyl chain |

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical studies provide fundamental information about the electronic structure of a molecule, which is key to understanding its reactivity. For this compound, these studies involve the analysis of molecular orbitals and the calculation of various reactivity descriptors.

Electronic Structure and Frontier Molecular Orbitals (FMOs):

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the molecule's ability to donate and accept electrons, respectively. The energy and distribution of these frontier molecular orbitals (FMOs) can be calculated using quantum chemical methods. nih.govacs.org For aromatic azides, the HOMO is often localized on the phenyl ring and the azide group, while the LUMO may be distributed over the aromatic system. unimi.it The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govanalis.com.my A smaller gap generally implies higher reactivity.

Reactivity Descriptors:

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various reactivity descriptors that quantify a molecule's reactivity. nih.govbohrium.com These descriptors are derived from the changes in energy with respect to the number of electrons and include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's ability to accept electrons.

Nucleophilicity Index (N): A measure of a molecule's electron-donating ability.

The calculation of these descriptors for this compound and its derivatives can provide a quantitative basis for comparing their reactivity and for predicting how they will behave in different chemical environments. For example, the analysis of these indices for phenyl azide has been used to understand its reactivity in cycloaddition reactions. rsc.org

The table below presents hypothetical calculated reactivity descriptors for this compound compared to a related compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity (ω) | Nucleophilicity (N) |

| This compound | -6.8 | -1.2 | 5.6 | 2.5 | 2.1 |

| 4-Phenylbutan-2-one | -7.1 | -0.9 | 6.2 | 2.2 | 1.8 |

These theoretical and computational studies collectively provide a comprehensive understanding of the chemical nature of this compound. They not only complement experimental findings but also offer predictive power to guide future research and the development of new applications for this class of compounds.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Azido (B1232118) Ketone Synthesis

The synthesis of β-azido ketones, such as 4-azido-4-phenylbutan-2-one, is a critical area of ongoing research, with a focus on developing more efficient, selective, and sustainable catalytic systems. While traditional methods often involve nucleophilic substitution on α-halo ketones, newer strategies aim to overcome limitations such as harsh conditions and the use of toxic reagents. mdpi.com

Emerging trends are centered on the use of metal and organocatalysts for the conjugate addition of azide (B81097) sources to α,β-unsaturated ketones. acs.orgorganic-chemistry.org For instance, iron-catalyzed acyl-azidation of alkenes has been demonstrated as a mild method to produce unsymmetrical β-azido ketones. organic-chemistry.org Another green approach involves the use of recyclable organocatalysts like Amberlite IRA900N3 for the azidation of α,β-unsaturated ketones with trimethylsilyl (B98337) azide under solvent-free conditions. acs.orgorganic-chemistry.org

A significant frontier is the development of enantioselective methods. Chiral catalysts, including (salen)Al complexes and chiral N,N'-dioxide/Fe(OTf)₂ complexes, have shown promise in catalyzing the highly enantioselective conjugate addition of nucleophiles to α,β-unsaturated ketones, providing access to chiral β-azido ketones with high yields and enantiomeric excess. organic-chemistry.org Future work will likely focus on expanding the substrate scope of these catalysts and developing new catalytic systems based on earth-abundant and non-toxic metals.

| Catalyst Type | Example | Application | Key Advantages |

| Organocatalyst | Amberlite IRA900N3 | Azidation of α,β-unsaturated ketones | Solvent-free, recyclable, mild conditions. acs.orgorganic-chemistry.org |

| Iron Catalyst | Chiral N,N'-dioxide/Fe(OTf)₂ | Enantioselective bromoazidation of α,β-unsaturated ketones | High diastereo- and enantioselectivity. organic-chemistry.org |

| Aluminum Catalyst | Chiral (salen)Al complex | Enantioselective conjugate addition to α,β-unsaturated ketones | High yield and enantiomeric excess. organic-chemistry.org |

| Hypervalent Iodine | [Hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) | One-pot α-azidation of ketones | In situ generation of reagent, good yields. mdpi.com |

Exploration of New Reactivity Modes for the Azido Ketone Moiety in Complex Transformations

The dual functionality of this compound provides a rich platform for exploring novel reactivity. The azide group is not merely a precursor to an amine; it can participate in a wide array of transformations, including 1,3-dipolar cycloadditions (e.g., "click chemistry"), nitrene insertions, and rearrangements. rsc.orgnih.gov The ketone offers a handle for aldol (B89426) reactions, enolate chemistry, and the formation of various heterocyclic systems. acs.org

Future research is directed towards uncovering new synergistic and tandem reactions that exploit both functional groups. For example, intramolecular reactions, where the ketone or its enolate interacts with the azide or a derived nitrene, could lead to the rapid assembly of complex nitrogen-containing heterocycles like pyrroles, pyrazines, and imidazoles. mdpi.comnih.gov The development of catalytic systems that can selectively activate one functional group in the presence of the other is a key challenge.

Recent studies on α-azidochalcones, which share the azido ketone motif, reveal their versatility in synthesizing a variety of heterocycles through different reaction pathways. researchgate.net This suggests that this compound could be a valuable precursor for generating diverse molecular scaffolds. Furthermore, the exploration of base-promoted reactions of α-azido ketones with carbonyl compounds has opened new routes to α-azido-β-hydroxy ketones, which are valuable trifunctional synthons. acs.org The investigation of ene-azide chemistry also presents new possibilities for synthesizing complex triazole and aziridine (B145994) derivatives. rsc.org

Integration of Azido Ketones in Automated and High-Throughput Synthetic Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated and high-throughput (HT) synthesis platforms. rsc.orgrsc.orgresearchgate.net The robust and modular nature of reactions involving the azide group, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," makes azido ketones like this compound ideal candidates for these platforms. rsc.orgacs.orgbeilstein-journals.org

Future efforts will focus on integrating the synthesis and modification of azido ketones into automated workflows. researchgate.net This includes the development of solid-phase synthesis strategies where the azido ketone is anchored to a resin, allowing for sequential modifications and easy purification. researchgate.net High-throughput screening methodologies can then be used to rapidly evaluate the biological activity or material properties of the resulting compound libraries. rsc.orgrsc.org The combination of flow chemistry with azide synthesis and subsequent click reactions is another promising avenue, enabling the safe and efficient production of triazole derivatives on a larger scale. acs.org

| Platform/Technique | Application to Azido Ketones | Potential Advantages |

| High-Throughput Synthesis | Rapid generation of diverse libraries from an azido ketone core. rsc.orgrsc.org | Accelerated discovery of new drug leads and materials. researchgate.netbeilstein-journals.org |

| Automated Synthesis Consoles | "Hands-off" synthesis of complex molecules starting from azido ketones. researchgate.net | Increased reproducibility, safety, and efficiency. |

| Flow Chemistry | Continuous and scalable synthesis of azido ketones and their derivatives. | Improved safety for handling azides, enhanced reaction control. acs.org |

| Solid-Phase Synthesis | Facile purification and diversification of azido ketone-derived compounds. researchgate.net | Simplified workflows for library creation. |

Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Characterization of Complex Derivatives

As increasingly complex molecules are synthesized from precursors like this compound, the need for sophisticated analytical and spectroscopic techniques for their unambiguous characterization becomes paramount. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are routine, the structural complexity and potential for stereoisomerism in derivatives demand more advanced methods.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for elucidating the connectivity and stereochemistry of intricate heterocyclic systems derived from azido ketone transformations. numberanalytics.com For chiral derivatives, the determination of enantiomeric purity often requires chiral high-performance liquid chromatography (HPLC) or the use of chiral shift reagents in NMR.

Emerging trends include the use of advanced mass spectrometry techniques for detailed structural analysis. numberanalytics.com Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, are increasingly being used in conjunction with experimental data to predict and confirm spectroscopic properties and to study reaction mechanisms. researchgate.net The application of specialized techniques like two-dimensional infrared (2D IR) spectroscopy, using the azide as a probe, is also an emerging area to study the dynamics of molecules, particularly in biological systems. nih.gov

Q & A

Q. What safety protocols are essential for handling this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.